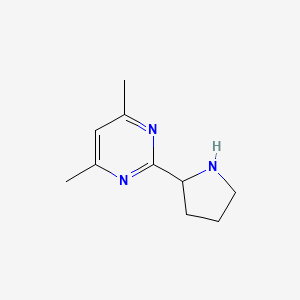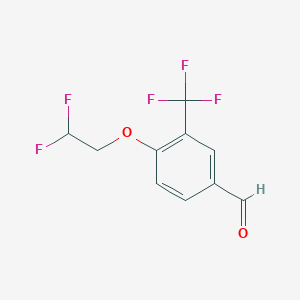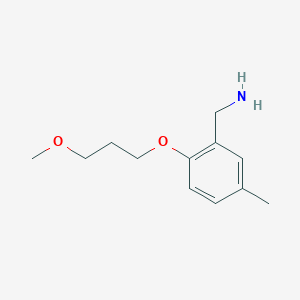
5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine
Vue d'ensemble
Description
“5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine” includes a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
The molecular weight of “5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine” is 176.26 . Other specific physical and chemical properties are not detailed in the available literature.Applications De Recherche Scientifique
Applications in Organic Chemistry and Catalysis
Pyrrolidine Synthesis and Application in Medicine and Industry
Pyrrolidines, including those related to 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine, are significant in organic chemistry due to their biological effects and applications in medicine and industry, such as dyes or agrochemical substances. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through cycloaddition reactions, emphasizing their polar nature and potential for mild condition processes (Żmigrodzka et al., 2022).
Methylation of Pyridines
Pyridines, closely related to 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine, are crucial in drug discovery. Grozavu et al. (2020) described a catalytic method for the methylation of pyridines, employing methanol and formaldehyde as key reagents. This method is notable for its potential applications in synthesizing various aromatic compounds (Grozavu et al., 2020).
Applications in Medicinal Chemistry
- Serotonergic Activity of Pyrrolidinylmethyl Indoles: Research by Vacher et al. (1999) highlighted the importance of pyrrolidinylmethyl group, such as in 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine, in serotonergic activity. They found that indoles containing this group have potent 5-HT1A receptor activity, indicating potential applications in antidepressant drugs (Vacher et al., 1999).
Applications in Photochemistry and Luminescence
- Photochemical C–C Bond Formation in Zirconium Complexes: The work of Zhang et al. (2018) on luminescent zirconium complexes involving pyrrolidine derivatives showed significant photochemical applications. These complexes exhibit long emission lifetimes and are used in photochemical carbon-carbon bond formation (Zhang et al., 2018).
Applications in Chemical Synthesis
- Synthesis of Zinc Complexes: Darbre et al. (2002) researched zinc complexes with nitrogen ligands, including pyridinemethylamine derivatives. These complexes were found to be effective catalysts in aldol reactions, suggesting their utility in organic synthesis (Darbre et al., 2002).
Applications in Neuroscience and Receptor Studies
- 5-HT6 Receptor Agonists and Antagonists: Cole et al. (2005) identified 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as high-affinity 5-HT6 receptor ligands. This research suggests the potential application of related compounds in neuroscience and receptor studies (Cole et al., 2005).
Propriétés
IUPAC Name |
5-methyl-2-(pyrrolidin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-3-11(13-7-9)6-10-4-5-12-8-10/h2-3,7,10,12H,4-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAPMMFYSPWVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
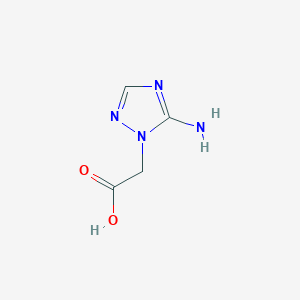
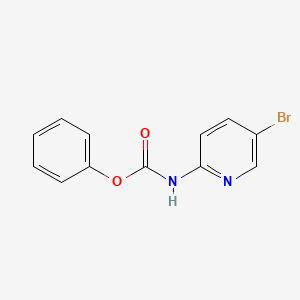
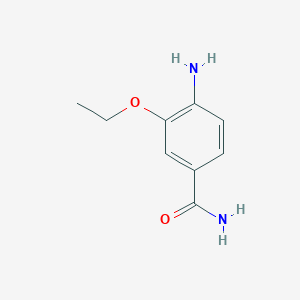

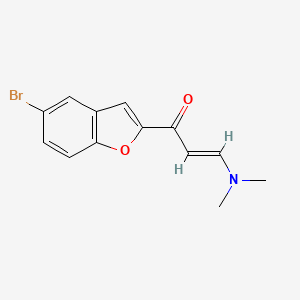
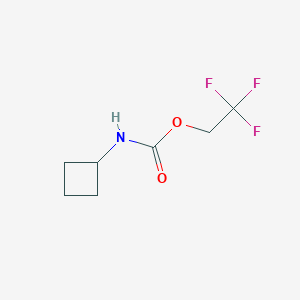
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)
